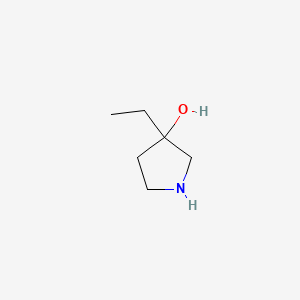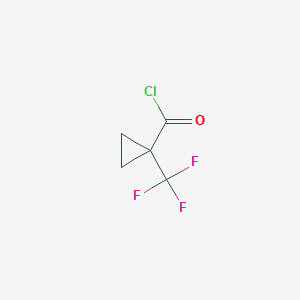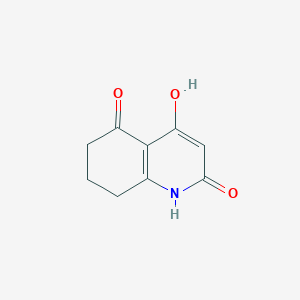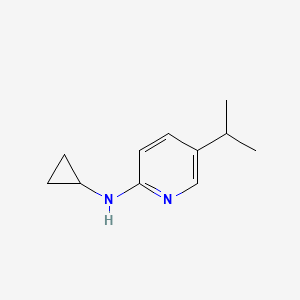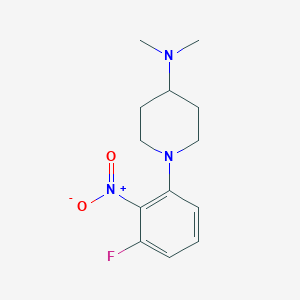
1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Vue d'ensemble
Description
1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-2-nitrophenyl group and a dimethylamine group. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves a multi-step process. One common method starts with the nitration of 3-fluoroaniline to produce 3-fluoro-2-nitroaniline. This intermediate is then subjected to a reductive amination reaction with N,N-dimethylpiperidin-4-amine under appropriate conditions, such as the presence of a reducing agent like sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic reagent.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophilic Reagents: Strong bases like sodium hydride, nucleophiles like thiols or amines.
Major Products Formed:
Reduction: Formation of 1-(3-fluoro-2-aminophenyl)-N,N-dimethylpiperidin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the piperidine ring.
Applications De Recherche Scientifique
1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new therapeutic agents, particularly for pain management and neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including ion channels and receptors.
Chemical Biology: It is used as a probe to study the mechanisms of action of various biological pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as ion channels and receptors. For instance, it has been shown to act as an antagonist for transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels, which are involved in pain perception. By blocking these channels, the compound can reduce pain signals and provide analgesic effects .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(3-Fluoro-2-nitrophenyl)acetic acid: Contains a similar aromatic ring but with an acetic acid group instead of a piperidine ring.
Uniqueness: 1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific substitution pattern and the presence of both a nitro group and a dimethylamine group on the piperidine ring. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for therapeutic development .
Propriétés
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOOSELHPJMOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)

![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
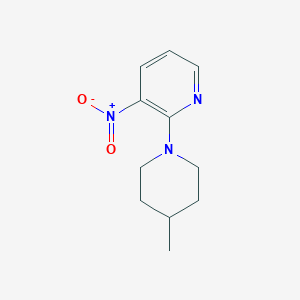
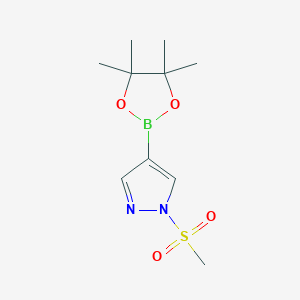
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)
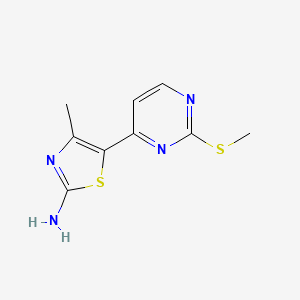
![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
